1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline
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Overview
Description
1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline is a chemical compound with the molecular formula C11H12N4 . Its average mass is 200.240 Da and its monoisotopic mass is 200.106201 Da .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline consists of 11 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline, such as melting point, boiling point, and density, are not available in the retrieved data .Scientific Research Applications
- Many indolo[2,3-b]-quinoxaline derivatives serve as sensitizers and semiconductors in optoelectronic devices. These compounds exhibit favorable electronic properties, making them suitable for applications in solar cells, organic light-emitting diodes (OLEDs), and photodetectors .
- The indolo[2,3-b]quinoxaline framework contributes to the development of novel materials. Researchers explore its use in designing light-emitting materials, sensors, and other functional materials .
- Antiviral Activity : Some derivatives exhibit antiviral properties, making them potential candidates for drug development .
- Antitumor Activity : Certain indolo[2,3-b]-quinoxalines demonstrate antitumor effects, which could be valuable in cancer therapy .
- Antidiabetic Activity : Researchers have explored the antidiabetic potential of these compounds .
- Condensation Reactions : The most common synthetic route involves condensation reactions between isatin and o-phenylenediamine. Brønsted acids (e.g., acetic, formic, or hydrochloric acid) often serve as catalysts .
- Microwave-Assisted Synthesis : Recent studies propose effective routes using copper-doped CdS nanoparticles or cerium(IV) oxide nanoparticles under microwave irradiation .
- Ru(II)-Catalyzed Tandem Reactions : A 2021 study from India reported tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, leading to biologically active N-substituted 6H-indolo[2,3-b]quinoxalines .
- 1,2,3,4-Tetrahydro-1-methyl-pyrazino[2,3-b]quinoxaline : This compound is closely related and may have distinct applications .
- 1-Methyl-3H,4H,9H-pyrazino[3,4-b]indole : Another heterocyclic derivative with potential uses .
- 1-Methyl-3H,4H,9H-pyrazino[3,4-b]indole-4-one : Yet another related compound .
Optoelectronic Devices and Sensitizers
Materials Science
Biologically Active Compounds
Synthetic Routes
Other Heterocyclic Derivatives
Mechanism of Action
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have demonstrated a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Quinoxaline derivatives, including 1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline, have shown promising results in medicinal chemistry, particularly as antiviral drugs . This suggests a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . Further investigation into this promising moiety may yield even more encouraging results regarding this scaffold .
properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-pyrazino[2,3-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-15-7-6-12-10-11(15)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUUAXFNIYAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=NC3=CC=CC=C3N=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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